Bisphenol A-d6 beta-D-Glucuronide
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Overview
Description
Bisphenol A-d6 Beta-D-Glucuronide is a stable isotope labelled metabolite of Bisphenol A12. It is a neat product with a molecular formula of C21 2H6 H18 O8 and a molecular weight of 410.451.
Synthesis Analysis
While specific synthesis methods for Bisphenol A-d6 Beta-D-Glucuronide are not readily available, it is known that it is a metabolite of Bisphenol A1. A method for the extraction, detection, and quantification of free and conjugated BPA in human urine has been developed using Bisphenol A-d6 β-D-glucuronide3.
Molecular Structure Analysis
The molecular structure of Bisphenol A-d6 Beta-D-Glucuronide is not explicitly provided in the search results. However, its molecular formula is C21 2H6 H18 O81.Chemical Reactions Analysis
Bisphenol A-d6 Beta-D-Glucuronide is a metabolite of Bisphenol A, suggesting it is produced in the body through metabolic reactions1. A study has developed a method for measuring free and total BPA in human urine using labeled BPA glucuronide3.
Physical And Chemical Properties Analysis
The physical and chemical properties of Bisphenol A-d6 Beta-D-Glucuronide are not explicitly provided in the search results. However, its molecular formula is C21 2H6 H18 O8 and its molecular weight is 410.451.Scientific Research Applications
1. Metabolism and Disposition in Animals
- Bisphenol A (BPA) is metabolized predominantly by glucuronidation, a detoxification reaction, in female rats. BPA glucuronide is identified as the major metabolite in urine, showing weak estrogenic activity in vitro. This indicates that metabolism via glucuronidation is a detoxification process (Snyder et al., 2000).
2. Human Metabolism and Kinetics
- In humans, bisphenol A is efficiently glucuronidated and rapidly excreted, resulting in a low body burden of estrogenic BPA. This differs significantly from rats, where enterohepatic circulation slows the rate of excretion (Völkel et al., 2002).
3. Gender Differences in Metabolism
- Gender differences are observed in the levels of urinary BPA conjugates. Men show higher levels of BPA-glucuronide than women, indicating gender-specific variations in BPA metabolism (Kim et al., 2003).
4. Enzymatic Activity in Liver Metabolism
- Bisphenol A undergoes glucuronidation catalyzed by an isoform of UDP-glucuronosyltransferase (UGT2B1) in male rat liver, indicating the enzyme’s role in BPA metabolism (Yokota et al., 1999).
5. Fetal Exposure to BPA
- Studies on fetal exposure to BPA reveal that conjugated and unconjugated BPA are present in amniotic fluid. This indicates potential fetal exposure to active BPA due to deconjugation by placental β-glucuronidase (Edlow et al., 2012).
6. Quantification in Biological Samples
- A novel method has been developed for quantifying both free and conjugated BPA in human maternal and umbilical cord blood serum, highlighting the utility of BPA-d6 β-glucuronide in analytical methodologies (Kosarac et al., 2012).
7. Toxicokinetic Studies
- Bisphenol A-glucuronide (BPA-G) plays a key role in toxicokinetic studies, with new methods developed for simultaneous quantification of BPA and BPA-G in plasma and urine. This aids in understanding the risk assessment of BPA exposure (Lacroix et al., 2011).
8. Influence of Metabolic Reactions on Endocrine Activities
- Bisphenols, including BPA, are metabolized predominantly by glucuronidation, considered a key detoxification pathway. Glucuronides generally do not have activity on endocrine receptors, suggesting the importance of metabolism in modulating the endocrine activity of bisphenols (Skledar & Mašič, 2016).
Safety And Hazards
Specific safety and hazard information for Bisphenol A-d6 Beta-D-Glucuronide is not readily available. However, it is a controlled product and may require documentation to meet relevant regulations1.
Future Directions
The future directions of Bisphenol A-d6 Beta-D-Glucuronide are not explicitly stated in the search results. However, given its role as a metabolite of Bisphenol A, it may continue to be used in research related to understanding the metabolic fate and potential health effects of Bisphenol A1.
Relevant Papers
The search results did not provide specific papers related to Bisphenol A-d6 Beta-D-Glucuronide. However, several papers were found that discuss Bisphenol A and its metabolites345.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-LZDRGMMYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017896 |
Source
|
Record name | Bisphenol A-d6 beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A-d6 beta-D-Glucuronide | |
CAS RN |
1610029-53-2 |
Source
|
Record name | Bisphenol A-d6 beta-D-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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